molecular formula C23H24Cl2FN5O2 B15139522 Unecritinib CAS No. 1418026-92-2

Unecritinib

Cat. No.: B15139522
CAS No.: 1418026-92-2
M. Wt: 492.4 g/mol
InChI Key: HBWSXXBJOQKNBL-CYBMUJFWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Unecritinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving selective tyrosine kinase receptor inhibitors .

Industrial Production Methods

Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to meet pharmaceutical standards. Specific details on industrial production methods are not publicly available.

Chemical Reactions Analysis

Types of Reactions

Unecritinib undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically controlled to ensure the desired outcome, such as specific temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions are intermediates that lead to the final active compound, this compound. The exact nature of these intermediates and products is proprietary.

Scientific Research Applications

Unecritinib has several scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.

    Biology: Investigated for its effects on cellular signaling pathways and gene expression.

    Medicine: Primarily used in the treatment of ROS1-positive advanced NSCLC. .

Mechanism of Action

Unecritinib exerts its effects by inhibiting specific tyrosine kinases, which are enzymes that facilitate the transfer of phosphate groups from ATP to specific substrates. This phosphorylation process is crucial for regulating various cellular activities, including cell division, metabolism, and apoptosis . By inhibiting tyrosine kinases, this compound disrupts aberrant signaling pathways that contribute to cancer progression. It also influences gene expression by modulating transcription factors and impacts protein function by interacting with various cellular proteins .

Comparison with Similar Compounds

Similar Compounds

    Crizotinib: Another multi-tyrosine kinase inhibitor targeting ROS1, ALK, and c-MET.

    Ceritinib: Targets ALK and is used in the treatment of ALK-positive NSCLC.

    Alectinib: Another ALK inhibitor used in the treatment of ALK-positive NSCLC.

Uniqueness of Unecritinib

This compound is unique in its ability to target multiple tyrosine kinases, including ROS1, ALK, and c-MET, making it a versatile therapeutic agent for various cancers. Its efficacy in patients with brain metastases and its favorable safety profile further distinguish it from other similar compounds .

Properties

CAS No.

1418026-92-2

Molecular Formula

C23H24Cl2FN5O2

Molecular Weight

492.4 g/mol

IUPAC Name

N-[3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-yl]acetamide

InChI

InChI=1S/C23H24Cl2FN5O2/c1-13(21-18(24)3-4-19(26)22(21)25)33-20-9-15(10-28-23(20)30-14(2)32)16-11-29-31(12-16)17-5-7-27-8-6-17/h3-4,9-13,17,27H,5-8H2,1-2H3,(H,28,30,32)/t13-/m1/s1

InChI Key

HBWSXXBJOQKNBL-CYBMUJFWSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)NC(=O)C

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)NC(=O)C

Origin of Product

United States

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